Comparative HDAC Inhibitory Potency: Fluorine Effect at the 2-Position
In a cell-free enzymatic assay, methyl 5-acetyl-2-fluorobenzoate demonstrates a 12-fold improvement in HDAC inhibitory potency compared to the non-fluorinated analog methyl 5-acetylbenzoate. The IC₅₀ of the fluorinated compound was determined to be 219 nM, whereas the non-fluorinated analog exhibits an IC₅₀ of 2.63 µM under identical assay conditions [1][2].
| Evidence Dimension | HDAC inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 219 nM |
| Comparator Or Baseline | Methyl 5-acetylbenzoate (IC₅₀ = 2.63 µM) |
| Quantified Difference | 12-fold lower IC₅₀ (improved potency) |
| Conditions | Human HeLa cell nuclear extract, Fluor de Lys substrate, 15 min incubation |
Why This Matters
This quantifiable potency enhancement underscores the critical role of the 2-fluoro substituent in target engagement, making the compound a preferred starting point for HDAC inhibitor development.
- [1] BindingDB. (n.d.). BDBM50141177 (CHEMBL3759583). IC₅₀ = 219 nM for HDAC inhibition. View Source
- [2] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901). IC₅₀ = 2630 nM for HDAC inhibition. View Source
